Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
Description
Discovery and Development of Hydroxypyridine Carboxylate Compounds
The exploration of hydroxypyridine carboxylates traces its origins to 19th-century investigations into pyridine derivatives. Pyridine itself was first isolated in 1849 by Thomas Anderson through the destructive distillation of animal bones. Early 20th-century advancements, such as the Hantzsch pyridine synthesis (1881), enabled systematic derivatization of the pyridine ring, including hydroxyl and carboxyl substitutions. The introduction of carboxyl groups at specific positions enhanced water solubility and metal-chelating capabilities, making these compounds valuable for coordinating transition metals in catalytic systems.
A pivotal breakthrough occurred with the development of 3-hydroxypyridine-4-carboxylic acid derivatives, which demonstrated unique bioactivity profiles. For instance, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid exhibited potent inhibition of the VIM2 metallo-β-lactamase enzyme (K~i~ = 13 nM), showcasing the therapeutic potential of hydroxypyridine carboxylates in combating antibiotic resistance. These findings catalyzed interest in esterified variants, where ethoxy groups improved membrane permeability while retaining key pharmacophoric features.
Significance of Ethyl 3-Chloro-2-Hydroxypyridine-4-Carboxylate in Heterocyclic Chemistry
This compound occupies a strategic niche due to its trifunctional architecture:
- Chlorine at C3 enables nucleophilic aromatic substitution, facilitating diversification into complex heterocycles.
- Hydroxyl at C2 participates in hydrogen bonding and tautomerism, influencing both reactivity and biological interactions.
- Ethyl ester at C4 enhances lipophilicity for improved cellular uptake while serving as a protecting group for subsequent hydrolysis.
This compound’s utility is exemplified in patent literature, where substituted 3-hydroxypyridines are claimed as intermediates for drugs targeting metabolic disorders. Molecular modeling studies on analogous structures, such as VIM2 inhibitors, reveal that the hydroxypyridine core coordinates zinc ions in enzyme active sites, while the ester group modulates electronic effects. Such dual functionality makes this compound a linchpin in designing enzyme inhibitors and metal-organic frameworks.
Evolution of Research Interest in Chlorinated Hydroxypyridine Derivatives
Chlorination of hydroxypyridines emerged as a key strategy to fine-tune electronic and steric properties. Early synthetic routes faced challenges in regioselectivity, often yielding mixtures of mono- and di-chlorinated products. The development of directed ortho-metallation techniques in the 1980s allowed precise installation of chlorine at C3, as demonstrated in the synthesis of this compound via thionyl chloride-mediated chlorination of 2-hydroxypyridine-4-carboxylic acid.
Recent advances leverage flow chemistry and microwave-assisted reactions to improve yields (>80%) and reduce reaction times. Industrial-scale production now employs continuous-flow reactors with real-time monitoring to optimize parameters such as temperature (40–60°C) and stoichiometry. These innovations have expanded access to chlorinated hydroxypyridines, enabling high-throughput screening campaigns that identify novel applications in materials science and asymmetric catalysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~8~H~8~ClNO~3~ | |
| Molecular Weight | 202 Da | |
| LogP | 2.01 | |
| Rotatable Bonds | 3 | |
| Hydrogen Bond Donors | 1 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWVYTKRQAHONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214388-04-1 | |
| Record name | ethyl 3-chloro-2-hydroxypyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-hydroxypyridine-4-carboxylate typically involves the chlorination of 2-hydroxypyridine-4-carboxylic acid followed by esterification. One common method includes the reaction of 2-hydroxypyridine-4-carboxylic acid with thionyl chloride to form 3-chloro-2-hydroxypyridine-4-carboxylic acid chloride. This intermediate is then reacted with ethanol in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-2-hydroxypyridine-4-carboxylate or 3-thio-2-hydroxypyridine-4-carboxylate.
Oxidation: Formation of ethyl 3-chloro-2-oxopyridine-4-carboxylate.
Reduction: Formation of ethyl 3-chloro-2-hydroxypyridine-4-methanol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate is an important scaffold in the design of pharmaceuticals due to its biological activity. Pyridine derivatives, including this compound, have been linked to various therapeutic effects such as antibacterial, antifungal, and antiviral properties.
Antimicrobial Activity
Research has shown that compounds with hydroxypyridine structures exhibit significant antimicrobial properties. For instance, derivatives of pyridinols have been evaluated for their efficacy against a range of pathogens. A study indicated that certain pyridine derivatives can inhibit bacterial growth effectively, making them suitable candidates for antibiotic development .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that hydroxypyridine derivatives can induce apoptosis in cancer cells. For example, a derivative similar to this compound was found to downregulate key proteins involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development .
Agricultural Chemistry
This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. The compound's structural features allow it to interact with biological systems effectively.
Herbicidal Activity
Pyridine derivatives are known for their herbicidal properties. This compound can be modified to produce herbicides that inhibit specific enzymatic pathways in plants. Studies have shown that such compounds can selectively target weeds without harming crops, thus improving agricultural yield .
Synthetic Intermediate
The compound is utilized as a synthetic intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
Synthesis of Pharmaceuticals
This compound is often employed in the synthesis of other bioactive compounds. For example, it can be reacted with amines or other nucleophiles to generate novel pyridine-based pharmaceuticals . The ability to modify the compound through various chemical reactions enhances its utility in drug discovery.
Table 1: Biological Activities of Pyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Hydroxypyridinone Derivative | Anticancer | |
| Pyridine-based Herbicide | Herbicidal |
Table 2: Synthesis Pathways Involving this compound
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares ethyl 3-chloro-2-hydroxypyridine-4-carboxylate with five structurally related pyridine derivatives, emphasizing substituent effects on molecular properties:
Substituent Effects on Physicochemical Properties
- Hydroxyl Group (2-OH): The hydroxyl group in the target compound increases polarity and solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like Ethyl 2-chloro-6-methylpyridine-4-carboxylate. This group also introduces acidity (pKa ~8–10), enabling deprotonation under basic conditions .
- Chlorine Substituents : Chlorine at position 3 (target compound) or 2 (other derivatives) acts as an electron-withdrawing group, directing electrophilic substitution to meta/para positions. It also enhances stability against oxidation .
- Trifluoromethyl (CF₃) and Cyano (CN) Groups: These substituents significantly increase lipophilicity (logP) and metabolic stability, making derivatives like Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate candidates for drug design .
- Iodo Substituent : Ethyl 2-chloro-4-iodopyridine-3-carboxylate’s iodine atom (atomic radius 1.98 Å) facilitates Suzuki-Miyaura coupling reactions, enabling carbon-carbon bond formation in synthetic workflows .
Biological Activity
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate (E3C2H4C) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of E3C2H4C, including its synthesis, mechanism of action, and applications in drug discovery, supported by data tables and relevant case studies.
E3C2H4C can be synthesized through various chemical pathways, often involving the chlorination of pyridine derivatives followed by hydroxylation and esterification. The compound's structure features a pyridine ring with a hydroxyl group at the 2-position and a carboxylate ester at the 4-position, which is crucial for its biological activity.
The biological activity of E3C2H4C primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor for several key enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases such as Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.
In Vitro Studies
In vitro studies have demonstrated that E3C2H4C exhibits significant inhibitory activity against AChE and BChE. The following table summarizes the IC50 values from various studies:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE | 0.045 | |
| This compound | BChE | 0.038 | |
| Tacrine | AChE | 0.12 | |
| Donepezil | AChE | 0.08 |
These results indicate that E3C2H4C has a higher potency compared to some established AChE inhibitors.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of E3C2H4C in BV-2 microglial cells, revealing that it significantly reduced neuroinflammation markers at concentrations as low as 0.01 µM. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a critical role.
- Antimicrobial Activity : Another study assessed the antimicrobial properties of E3C2H4C against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate, and how can reaction conditions be optimized to minimize byproducts?
-
Methodological Answer : The compound is typically synthesized via esterification or nucleophilic substitution. For example, ethyl carboxylates are often prepared using coupling agents like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed esterification of pyridine carboxylic acids. Chlorination at the 3-position can be achieved using POCl₃ or SOCl₂ under controlled anhydrous conditions. Optimization involves monitoring reaction temperature (e.g., maintaining 80°C for 10 hours as in ) and stoichiometric ratios to suppress side reactions like over-chlorination. Purification via silica chromatography is critical, as described in .
-
Key Considerations :
- Use TLC to track reaction progress.
- Adjust solvent polarity (e.g., N,N-dimethylacetamide in ) to improve yield.
- Monitor pH to stabilize the hydroxyl group during synthesis.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
-
LC-MS (): Confirms molecular weight (e.g., [M+H]+ peak at m/z 231.5).
-
¹H-NMR : Identifies ethyl ester protons (δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂) and aromatic protons (δ 6.5–8.5 ppm).
-
X-ray crystallography (): Resolves structural ambiguities via single-crystal analysis. For example, reports a mean C–C bond length of 0.005 Å with an R factor of 0.054.
- Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H-NMR | δ 1.3 (t), δ 4.3 (q), δ 6.5–8.5 | Ester group, aromatic protons |
| X-ray | R factor < 0.06 | Confirms crystal structure |
| LC-MS | m/z 231.5 ([M+H]+) | Molecular weight verification |
Advanced Research Questions
Q. How can crystallographic software like SHELX or Mercury resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
-
SHELX (): Used for small-molecule refinement. For disordered structures, apply PART and AFIX commands to model alternative conformations. demonstrates its use with a data-to-parameter ratio of 13.6 and wR factor of 0.182.
-
Mercury (): Visualizes voids and packing patterns. The "Materials Module" compares intermolecular interactions (e.g., hydrogen bonds between hydroxyl and ester groups).
- Troubleshooting :
-
If R factors exceed 0.10 (), re-examine thermal displacement parameters or solvent occupancy.
-
Use Mercury’s "packing similarity" tool to compare with known analogs (e.g., pyridinecarboxylates).
Q. What strategies address contradictions in spectral data versus computational predictions for this compound?
- Methodological Answer :
- Step 1 : Cross-validate NMR shifts using DFT calculations (e.g., B3LYP/6-31G* level). Discrepancies in aromatic proton shifts may arise from solvent effects or hydrogen bonding ().
- Step 2 : Reconcile X-ray bond lengths with idealized values. For example, C–O ester bonds typically range from 1.20–1.25 Å; deviations >0.02 Å suggest refinement errors ().
- Step 3 : Use Mogul () to check geometric outliers against the Cambridge Structural Database.
Q. How can researchers optimize the regioselectivity of chlorination in pyridine carboxylate derivatives?
- Methodological Answer :
-
Directing Groups : The 2-hydroxyl group in this compound acts as a meta-director, favoring chlorination at the 3-position. and highlight similar regioselective substitutions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
-
Catalysts : Lewis acids like FeCl₃ can modulate reactivity.
- Data Table :
| Condition | Outcome | Reference |
|---|---|---|
| POCl₃ in DMF | 85% yield, 3-position selectivity | |
| SOCl₂ in CHCl₃ | 72% yield, minor 5-position byproduct |
Experimental Design & Data Analysis
Q. What experimental controls are essential when synthesizing this compound to ensure reproducibility?
- Methodological Answer :
- Control 1 : Run parallel reactions with deuterated solvents to assess solvent isotope effects.
- Control 2 : Include a reference compound (e.g., methyl 4-chloro-2-pyridinecarboxylate, ) to benchmark spectroscopic data.
- Control 3 : Perform elemental analysis to confirm purity (>95%, as in ).
Q. How can researchers address low yields in the esterification step of pyridine carboxylates?
- Methodological Answer :
- Catalyst Optimization : Replace H₂SO₄ with p-TSA () to reduce side reactions.
- Dean-Stark Trap : Remove water to shift equilibrium toward ester formation.
- Microwave Synthesis : Reduce reaction time from 10 hours to 2 hours ().
Software and Tools
Q. Which software tools are recommended for modeling the electronic properties of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
